molecular formula C12H11NO5S B051622 4-(4-methoxybenzoyl)furan-2-sulfonamide CAS No. 118993-61-6

4-(4-methoxybenzoyl)furan-2-sulfonamide

Cat. No.: B051622
CAS No.: 118993-61-6
M. Wt: 281.29 g/mol
InChI Key: OIEIIZQFSICKJF-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzoyl)furan-2-sulfonamide is a chemical compound for research and development purposes. It features a furan ring linked to a methoxybenzoyl group and a sulfonamide moiety. Sulfonamide-functionalized heterocyclic compounds like this are of significant interest in medicinal chemistry and drug discovery . The sulfonamide group is a key functional group in many pharmacological agents and serves as a versatile handle for further chemical modification . Researchers value such structures for exploring enzyme inhibition, particularly against targets like dihydropteroate synthase, which is inhibited by antibacterial sulfonamides , or carbonic anhydrase . Furthermore, sulfonamide-based linkers are crucial in Solid-Phase Peptide Synthesis (SPPS), where they function as "safety-catch" anchors, remaining stable during synthesis and only cleaving after specific activation . This compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

118993-61-6

Molecular Formula

C12H11NO5S

Molecular Weight

281.29 g/mol

IUPAC Name

4-(4-methoxybenzoyl)furan-2-sulfonamide

InChI

InChI=1S/C12H11NO5S/c1-17-10-4-2-8(3-5-10)12(14)9-6-11(18-7-9)19(13,15)16/h2-7H,1H3,(H2,13,15,16)

InChI Key

OIEIIZQFSICKJF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzoyl)-2-furansulfonamide typically involves the acylation of a furan ring with 4-methoxybenzoyl chloride, followed by the introduction of a sulfonamide group. One common method involves the reaction of 4-methoxybenzoyl chloride with 2-furansulfonamide in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzoyl)-2-furansulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Alcohol derivatives of the methoxybenzoyl group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxybenzoyl)-2-furansulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzoyl)-2-furansulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the methoxybenzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(a) 4-(2-Hydroxypropan-2-yl)furan-2-sulfonamide (MCC950)
  • Structure : Features a 2-hydroxypropan-2-yl group at position 4 of the furan ring instead of the 4-methoxybenzoyl group.
  • Activity : MCC950 is a potent NLRP3 inflammasome inhibitor with demonstrated efficacy in autoimmune and inflammatory diseases. Its pharmacokinetic (PK) profile includes moderate bioavailability and a half-life of ~8 hours in murine models .
  • However, the 4-methoxybenzoyl moiety in the target compound may offer superior membrane permeability due to increased lipophilicity.
(b) Pyrrolinone Derivatives with 4-Methoxybenzoyl Groups
  • Example : Compound 23 (5-cyclohexyl-3-hydroxy-1-(4-(isoxazol-4-yl)phenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one) .
  • Activity: This derivative showed nanomolar potency (IC50 = 0.025 μM) against P2X3 receptors and selectivity against 41 receptors and 17 enzymes.
  • Key Differences: The pyrrolinone core replaces the furan ring, and the additional isoxazole-phenyl group introduces steric bulk, which may enhance target specificity but reduce metabolic stability.
(c) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide
  • Structure : A sulfonamide derivative with a 4-methoxybenzene backbone but lacking the furan ring.
  • Relevance : Exhibits antioxidant and antibacterial properties, underscoring the role of the 4-methoxy group in modulating electronic effects for biological activity .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Core Structure Substituent at Position 4 Key Activity IC50 or EC50 Bioavailability (Mouse) Half-Life (h)
4-(4-Methoxybenzoyl)furan-2-sulfonamide Furan-sulfonamide 4-Methoxybenzoyl P2X3 receptor antagonism (inferred) N/A N/A N/A
MCC950 Furan-sulfonamide 2-Hydroxypropan-2-yl NLRP3 inflammasome inhibition 0.007 μM (NLRP3) 55% (PO) 8.0
Pyrrolinone Derivative 23 Pyrrolinone 4-Methoxybenzoyl P2X3 receptor antagonism 0.025 μM N/A N/A
Key Observations:

MCC950’s 2-hydroxypropan-2-yl group improves solubility, contributing to its oral bioavailability (55% in mice) .

Biological Targets: The furan-sulfonamide scaffold (as in MCC950) is versatile, showing activity against NLRP3, while the pyrrolinone derivatives target P2X3 receptors.

Selectivity: Pyrrolinone derivatives exhibit high selectivity (tested against 41 receptors), whereas MCC950’s selectivity for NLRP3 over other inflammasomes remains a key advantage .

Research Findings and Implications

  • Synthetic Accessibility : The synthesis of this compound likely parallels methods for related sulfonamides, such as coupling 4-methoxybenzoyl chloride with furan-2-sulfonamide intermediates .
  • Optimization Opportunities : Introducing polar groups (e.g., hydroxypropan-2-yl) could balance lipophilicity and solubility for improved PK profiles .

Q & A

Q. What are the standard synthetic routes for 4-(4-methoxybenzoyl)furan-2-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves introducing the 4-methoxybenzoyl group to a furan-2-sulfonamide scaffold. A plausible route includes:

Sulfonamide Formation : Reacting furan-2-sulfonyl chloride with an amine (e.g., 4-methoxybenzoylated amine) under anhydrous conditions in dichloromethane or DMF .

Coupling Reactions : Using coupling agents (e.g., EDC/HOBt) to attach the 4-methoxybenzoyl group via nucleophilic acyl substitution .

  • Optimization : Key factors include temperature control (0–25°C), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and inert atmospheres to prevent hydrolysis .
    Table 1 : Example Reaction Conditions
StepReagentsSolventTemp.Yield
SulfonationClSO₃HDCM0°C60–75%
AmidationNH₂-RDMFRT70–85%

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the methoxy (δ ~3.8 ppm), benzoyl carbonyl (δ ~165 ppm), and furan protons (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
  • LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁NO₅S: 290.04) and purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The methoxy group’s electron-donating nature activates the benzoyl ring for electrophilic substitutions but deactivates the sulfonamide sulfur toward nucleophiles.
  • Experimental Design : Compare reaction rates of 4-methoxy vs. unsubstituted analogs in SN2 reactions (e.g., with alkyl halides). Use Hammett plots to correlate σ values with kinetic data .
  • Contradiction Note : Some studies report reduced sulfonamide reactivity due to steric hindrance from the methoxy group, requiring Lewis acid catalysts (e.g., ZnCl₂) to enhance electrophilicity .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
  • Purity Variations : Validate compound purity via HPLC (>98%) and control for residual solvents .
  • Assay Conditions : Standardize MIC testing (e.g., broth microdilution at pH 7.4) and use reference strains (e.g., E. coli ATCC 25922) .
  • Computational Validation : Perform molecular docking (e.g., Autodock Vina) to confirm target binding (e.g., dihydrofolate reductase) despite variable experimental IC₅₀ values .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use crystal structures (e.g., PDB: 4UBP for urease inhibition) to identify key interactions (e.g., hydrogen bonds with sulfonamide S=O) .
  • QSAR Models : Correlate substituent parameters (e.g., logP, molar refractivity) with antioxidant activity (DPPH assay IC₅₀) to prioritize derivatives .
    Table 2 : Example Docking Scores for Derivatives
DerivativeDocking Score (kcal/mol)Bioactivity
Parent-7.2Moderate
Nitro-sub-9.1High

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism) .
  • Error Analysis : Report 95% confidence intervals and use ANOVA to compare replicates (n ≥ 3) .

Q. How can synthetic challenges (e.g., low yields in sulfonylation) be systematically addressed?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize variables (e.g., solvent polarity, catalyst loading) via response surface methodology .
  • Alternative Routes : Explore microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 80% yield in 30 min vs. 60% in 6h) .

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